molecular formula C3H7NO2 B106953 3-Amino-2,2,3,3-tetradeuteriopropanoic acid CAS No. 116173-67-2

3-Amino-2,2,3,3-tetradeuteriopropanoic acid

Cat. No. B106953
M. Wt: 93.12 g/mol
InChI Key: UCMIRNVEIXFBKS-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05591646

Procedure details

Optionally a gel film plate of the type in Example 3 may have a tetrapeptide spacer attached to the substrate. A plate prepared as in Example 3 had Fmoc-beta-alanine (BAla) coupled to it (standard PyBOP+HOBt/NMM procedure, 2 hours). Following thorough DMF washes, the plate was treated with 30% piperidine in DMF (1, 45 minutes). The plate was washed 2 times with DMF, and the piperidine treatments and subsequent washes were pooled and read spectrophotometrically at 301 nm to determine the Fmoc-loading (in this example 2 micromoles per substrate area). Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice, then beta-alanine again to give the final BAla-Aca-BAla spacer arm film plate as used in the preferred embodiment for ASBCL or ASPCL libraries.
[Compound]
Name
tetrapeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
PyBOP HOBt NMM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])([O:3][CH2:4][CH:5]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:2].C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.N1CCCCC1>CN(C=O)C>[NH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].[C:1]([NH:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])([O:3][CH2:4][CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:12]2[C:17]1=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:2] |f:1.2.3.4|

Inputs

Step One
Name
tetrapeptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCC(=O)O
Step Three
Name
PyBOP HOBt NMM
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F.C=1C=CC2=C(C1)N=NN2O.CN1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A plate prepared as in Example 3
WASH
Type
WASH
Details
The plate was washed 2 times with DMF
ADDITION
Type
ADDITION
Details
Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice

Outcomes

Product
Name
Type
product
Smiles
NCCC(=O)O
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05591646

Procedure details

Optionally a gel film plate of the type in Example 3 may have a tetrapeptide spacer attached to the substrate. A plate prepared as in Example 3 had Fmoc-beta-alanine (BAla) coupled to it (standard PyBOP+HOBt/NMM procedure, 2 hours). Following thorough DMF washes, the plate was treated with 30% piperidine in DMF (1, 45 minutes). The plate was washed 2 times with DMF, and the piperidine treatments and subsequent washes were pooled and read spectrophotometrically at 301 nm to determine the Fmoc-loading (in this example 2 micromoles per substrate area). Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice, then beta-alanine again to give the final BAla-Aca-BAla spacer arm film plate as used in the preferred embodiment for ASBCL or ASPCL libraries.
[Compound]
Name
tetrapeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
PyBOP HOBt NMM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])([O:3][CH2:4][CH:5]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:2].C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.N1CCCCC1>CN(C=O)C>[NH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].[C:1]([NH:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])([O:3][CH2:4][CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:12]2[C:17]1=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:2] |f:1.2.3.4|

Inputs

Step One
Name
tetrapeptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCC(=O)O
Step Three
Name
PyBOP HOBt NMM
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F.C=1C=CC2=C(C1)N=NN2O.CN1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A plate prepared as in Example 3
WASH
Type
WASH
Details
The plate was washed 2 times with DMF
ADDITION
Type
ADDITION
Details
Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice

Outcomes

Product
Name
Type
product
Smiles
NCCC(=O)O
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05591646

Procedure details

Optionally a gel film plate of the type in Example 3 may have a tetrapeptide spacer attached to the substrate. A plate prepared as in Example 3 had Fmoc-beta-alanine (BAla) coupled to it (standard PyBOP+HOBt/NMM procedure, 2 hours). Following thorough DMF washes, the plate was treated with 30% piperidine in DMF (1, 45 minutes). The plate was washed 2 times with DMF, and the piperidine treatments and subsequent washes were pooled and read spectrophotometrically at 301 nm to determine the Fmoc-loading (in this example 2 micromoles per substrate area). Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice, then beta-alanine again to give the final BAla-Aca-BAla spacer arm film plate as used in the preferred embodiment for ASBCL or ASPCL libraries.
[Compound]
Name
tetrapeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
PyBOP HOBt NMM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])([O:3][CH2:4][CH:5]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:2].C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.N1CCCCC1>CN(C=O)C>[NH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].[C:1]([NH:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])([O:3][CH2:4][CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:12]2[C:17]1=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:2] |f:1.2.3.4|

Inputs

Step One
Name
tetrapeptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCC(=O)O
Step Three
Name
PyBOP HOBt NMM
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F.C=1C=CC2=C(C1)N=NN2O.CN1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A plate prepared as in Example 3
WASH
Type
WASH
Details
The plate was washed 2 times with DMF
ADDITION
Type
ADDITION
Details
Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice

Outcomes

Product
Name
Type
product
Smiles
NCCC(=O)O
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.